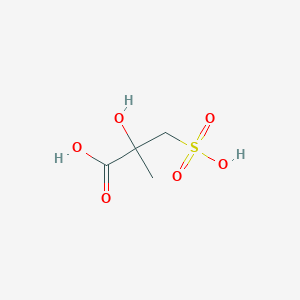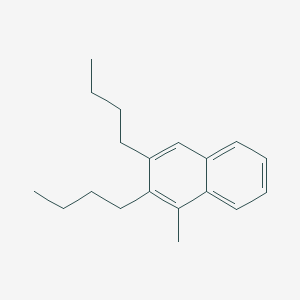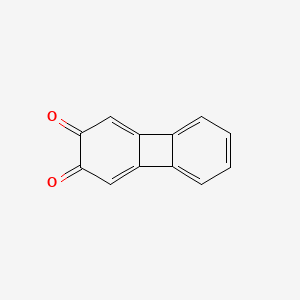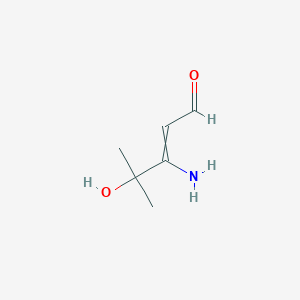
3-Amino-4-hydroxy-4-methylpent-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-hydroxy-4-methylpent-2-enal is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxy-4-methylpent-2-enal can be achieved through several synthetic routes. One common method involves the aldol condensation of 3-amino-2-butanone with formaldehyde, followed by a reduction step to introduce the hydroxyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound with high yield and purity. The reaction conditions are optimized to ensure the stability of the compound and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-hydroxy-4-methylpent-2-enal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly used.
Major Products
Oxidation: 3-Amino-4-oxopent-2-enal
Reduction: 3-Amino-4-hydroxy-4-methylpentane
Substitution: 3-Halo-4-hydroxy-4-methylpent-2-enal
Wissenschaftliche Forschungsanwendungen
3-Amino-4-hydroxy-4-methylpent-2-enal has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-4-hydroxy-4-methylpent-2-enal involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes, altering their activity. The hydroxyl group can participate in redox reactions, influencing cellular processes. The double bond allows for conjugation with other molecules, enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-4-hydroxy-4-methylpent-2-one
- 3-Amino-4-hydroxy-4-methylpent-2-ene
- 3-Amino-4-hydroxy-4-methylpentane
Uniqueness
3-Amino-4-hydroxy-4-methylpent-2-enal is unique due to the presence of both an amino group and a hydroxyl group on the same carbon chain, along with a double bond. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
66426-29-7 |
|---|---|
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
3-amino-4-hydroxy-4-methylpent-2-enal |
InChI |
InChI=1S/C6H11NO2/c1-6(2,9)5(7)3-4-8/h3-4,9H,7H2,1-2H3 |
InChI-Schlüssel |
PHTAQJITLIWQCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=CC=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14471560.png)
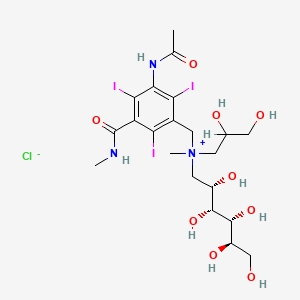
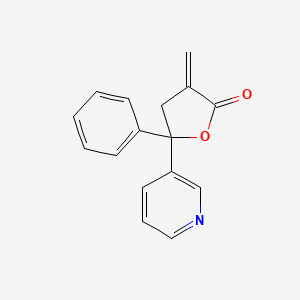
![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]-](/img/structure/B14471584.png)
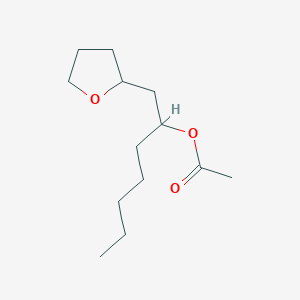
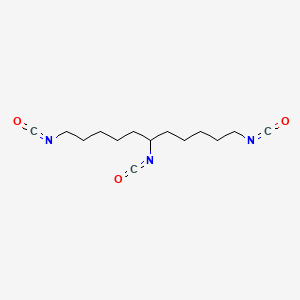
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid](/img/structure/B14471592.png)

![N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14471610.png)
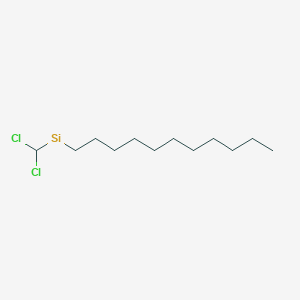
![Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate](/img/structure/B14471617.png)
